Zapizolam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zapizolam is a pyridodiazepine drug, which is a benzodiazepine analog of the pyridotriazolodiazepine group. It has sedative and anxiolytic effects similar to those produced by benzodiazepine derivatives and has been sold illicitly as a designer drug . The IUPAC name of this compound is 8-Chloro-6-(2-chlorophenyl)-4H-pyrido[2,3-f][1,2,4]triazolo[4,3-a][1,4]diazepine .
Preparation Methods
The synthesis of Zapizolam involves the combination of pyridine and triazole rings fused to a diazepine ring. The specific synthetic routes and reaction conditions for this compound are not widely documented in public databases. it is known that the synthesis of similar compounds, such as 1-methyltriazolobenzodiazepines, can be achieved by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux
Chemical Reactions Analysis
Zapizolam, like other benzodiazepine derivatives, undergoes various chemical reactions. These include:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents such as chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Zapizolam has been studied for its interactions with the gamma-aminobutyric acid A receptor, acting as a positive allosteric modulator . This makes it relevant in the fields of chemistry, biology, and medicine, particularly for its sedative and anxiolytic properties. Research has also explored its molecular docking and quantum chemical calculations to understand its binding features and electronic properties .
Mechanism of Action
Zapizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor . This means it binds to the receptor and enhances its inhibitory effects on the central nervous system, leading to sedative and anxiolytic effects. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which mediate the compound’s effects.
Comparison with Similar Compounds
Zapizolam is unique as it is currently the only member of the pyridotriazolodiazepine family . Similar compounds include other benzodiazepine derivatives such as:
- Alprazolam
- Clonazolam
- Flualprazolam
- Flubromazolam
- Nitrazolam
These compounds share similar sedative and anxiolytic properties but differ in their chemical structures and specific effects. This compound’s uniqueness lies in its combination of pyridine and triazole rings fused to a diazepine ring, which is not found in other benzodiazepine derivatives .
Properties
CAS No. |
64098-32-4 |
---|---|
Molecular Formula |
C15H9Cl2N5 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene |
InChI |
InChI=1S/C15H9Cl2N5/c16-10-4-2-1-3-9(10)14-15-11(5-6-12(17)20-15)22-8-19-21-13(22)7-18-14/h1-6,8H,7H2 |
InChI Key |
FOWABKOXWTZAKY-UHFFFAOYSA-N |
SMILES |
C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |
Canonical SMILES |
C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl |
64098-32-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.